2-(4-Methoxy-2-nitrophenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-Methoxy-2-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxy group, a nitro group, and an isoindole dione moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2-nitrophenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the nitration of 4-methoxyphenyl derivatives followed by cyclization to form the isoindole dione structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2-nitrophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(4-Methoxy-2-nitrophenyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2-nitrophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-nitrophenyl isothiocyanate
- 2-Methoxy-4-nitrophenyl isocyanate
Comparison
Compared to similar compounds, 2-(4-Methoxy-2-nitrophenyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione structure. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H10N2O5 |
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Molecular Weight |
298.25 g/mol |
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H10N2O5/c1-22-9-6-7-12(13(8-9)17(20)21)16-14(18)10-4-2-3-5-11(10)15(16)19/h2-8H,1H3 |
InChI Key |
DSXDOHMNRWKJAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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